molecular formula C9H11N3 B2548154 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 412016-37-6

6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Cat. No.: B2548154
CAS No.: 412016-37-6
M. Wt: 161.208
InChI Key: OTYQMHKAYHPBDY-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a heterocyclic compound with the molecular formula C₉H₁₁N₃. It is characterized by a fused ring system containing both nitrogen and carbon atoms, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone or ketoester, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8/h4-6,8,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYQMHKAYHPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412016-37-6
Record name 4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
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